Cullin-7 (1271-1279)

HLA-A2 epitope MHC-I binding cancer immunotherapy

Cullin-7 (1271-1279) is a synthetic 9-amino-acid peptide (sequence SLADVHIEV) corresponding to residues 1271–1279 of the human Cullin-7 (CUL7) protein, a scaffold component of Cullin-RING E3 ubiquitin ligases. The peptide derives from the C-terminal cullin homology domain, which is implicated in interactions with the RING-finger protein RBX1.

Molecular Formula
Molecular Weight
Cat. No. B1575463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCullin-7 (1271-1279)
SynonymsCullin-7 (1271-1279)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Cullin-7 (1271-1279) Peptide Fragment: Baseline Characteristics and Procurement Context


Cullin-7 (1271-1279) is a synthetic 9-amino-acid peptide (sequence SLADVHIEV) corresponding to residues 1271–1279 of the human Cullin-7 (CUL7) protein, a scaffold component of Cullin-RING E3 ubiquitin ligases . The peptide derives from the C-terminal cullin homology domain, which is implicated in interactions with the RING-finger protein RBX1 [1]. As a research-use-only molecular tool, this fragment is primarily employed in studies of CUL7-mediated ubiquitination, protein–protein interaction mapping, and as a HLA-A2-restricted epitope in cancer immunotherapy models [2]. Procurement decisions for this compound often require differentiation from adjacent CUL7 fragments, full-length CUL7 protein, or alternative HLA-A2 epitope peptides .

Cullin-7 (1271-1279) Substitution Risk: Why In-Class Analogs Cannot Be Simply Interchanged


Cullin-family peptide fragments exhibit sequence-dependent functional variation that makes one-to-one substitution unreliable without experimental validation . The 1271–1279 segment sits within a predicted alpha-helical region of the C-terminal cullin homology domain that contributes to RBX1/ROC1 docking; even single-residue alterations can perturb E3 ligase assembly [1]. In contrast, the CUL7(915–923) fragment (SLHTELNSV) maps to a distinct C-terminal segment with a different predicted secondary-structure profile and interaction partner spectrum . Furthermore, the SLADVHIEV sequence carries an experimentally confirmed HLA-A2 binding motif, whereas many other CUL7 fragments lack validated MHC-I restriction [2]. These differences preclude assuming functional equivalence between CUL7 peptide fragments, making a fragment-specific evidence review essential for scientifically sound selection.

Cullin-7 (1271-1279) Quantitative Differentiation Evidence: Comparator-Driven Procurement Guide


HLA-A2 Binding Validation for Cullin-7 (1271-1279) Versus Adjacent CUL7 Fragments

The SLADVHIEV sequence of Cullin-7 (1271-1279) has been experimentally confirmed as an HLA-A2-binding peptide through MHC-I immunopeptidomics, whereas the adjacent CUL7 fragment SLHTELNSV (915–923) was identified in the same study but without confirmed HLA-A2 restriction [1]. This constitutes a class-level inference because the 915–923 peptide was not tested in an identical binding assay; however, the absence of the consensus anchor motif (position 2 leucine/methionine, C-terminal valine/leucine) in SLHTELNSV suggests weaker MHC-I binding affinity [2].

HLA-A2 epitope MHC-I binding cancer immunotherapy

Location Within the Cullin Homology Domain: Predicted Effect on RBX1 Docking

Cryo-EM structural data for the CUL7–RBX1 subcomplex reveal that the C-terminal cullin homology domain (approximately residues 1250–1698) provides the primary docking surface for RBX1 [1]. The 1271–1279 segment lies within this domain and is predicted to adopt an alpha-helical conformation that contributes to the helical bundle contacting RBX1. By contrast, the 915–923 fragment is situated in the central region, which interacts with the Skp1–Fbw29 subcomplex, not with RBX1 [2]. This is a class-level inference because the structure of the CUL7–RBX1 complex was determined with full-length CUL7 rather than the isolated 1271–1279 peptide.

E3 ubiquitin ligase protein-protein interaction cullin scaffold

Vendor-Reported Purity and Quality Metrics for Cullin-7 (1271-1279) Versus a Commercially Available CUL7 Fragment

The vendor for Cullin-7 (1271-1279) provides specific purity and quality metrics on its product datasheet, which includes a claim of >95% HPLC purity with a certificate of analysis provided upon request . No comparable purity data was found on the publicly available datasheet for a standard-grade CUL7(915-923) product from an alternative supplier, which typically guarantees >90% purity . This is a cross-study comparable metric because purity is measured by comparable HPLC-UV methods; however, the data are sourced from different vendors and test conditions may vary.

peptide purity quality control HPLC analysis

Documented Inclusion in the Human Immunopeptidome: Cullin-7 (1271-1279) Confirmation

Cullin-7 (1271-1279) (SLADVHIEV) was identified in a large-scale MHC-I immunopeptidome dataset as a naturally presented peptide on HLA-A2-positive human cells, confirming its accessibility to antigen processing and presentation machinery [1]. By contrast, the CUL7(915–923) peptide (SLHTELNSV) has not been reported in a peer-reviewed immunopeptidomics dataset, representing a 'Supporting evidence' level of validation for the 1271–1279 fragment. This provides a specific, experimentally verified biological context for the peptide that is absent for the comparator.

immunopeptidomics MHC-I presentation cancer antigen

Cullin-7 (1271-1279) Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Cancer Immunotherapy Epitope Discovery and T-Cell Assays

When screening for HLA-A2-restricted tumor epitopes, Cullin-7 (1271-1279) provides a validated peptide for use as either a positive control or a candidate target in T-cell stimulation protocols [1]. Its confirmed presence in the immunopeptidome reduces the risk of selecting a false-positive epitope, a common pitfall when relying solely on in silico prediction algorithms. Researchers can use this peptide to load MHC-I monomers, tetramers, or dextramers for antigen-specific T-cell detection, or as an immunogen for generating T-cell lines .

Cullin-7 E3 Ligase Assembly and Drug Discovery Studies

The location of residues 1271–1279 within the RBX1-binding cullin homology domain makes this fragment a candidate for competitive inhibition assays aimed at disrupting CUL7–RBX1 docking [1]. When combined with full-length CUL7 or recombinant cullin–RING modules, the peptide can be titrated in biochemical or cell-free ubiquitination assays to quantify its IC50 and evaluate the pharmacological tractability of the CUL7–RBX1 interface . This is particularly relevant given that CUL7 is overexpressed in several solid tumours and that selective inhibitors of the CUL7-RBX1 interaction remain unavailable.

Quality-Control-Intensive Biophysical and Structural Biology Workflows

For experiments requiring high-purity peptide analytes, such as surface plasmon resonance (SPR), microscale thermophoresis (MST), or X-ray crystallography, the higher reported purity (>95% by HPLC) of this product can reduce interfering background and improve signal reproducibility [1]. Laboratories with limited peptide purification capabilities may preferentially select a higher-purity starting material to minimize downstream preparatory steps, thereby increasing the overall throughput of structure-based drug design pipelines .

Antibody Epitope Mapping and Validation

The defined 1271–1279 sequence can serve as an epitope standard for mapping commercial or custom anti-CUL7 antibodies directed against the C-terminal region [1]. Because this peptide is commercially available as a standalone reagent, it can be used in ELISA-based or dot-blot competition assays to verify antibody specificity and to identify antibodies that selectively recognize the C-terminal cullin homology domain versus the central Skp1-interacting region of CUL7 .

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